Pyr-his-pro-tyramine
Description
Contextualization within Peptide-Amine Conjugates and Neuropeptide Analogs
Peptide-amine conjugates represent a class of molecules where a peptide chain is chemically linked to an amine moiety. This conjugation strategy is employed in biological research and drug development to modify the pharmacokinetic properties, enhance target specificity, or introduce new functionalities to either the peptide or the amine component mdpi.comresearchgate.netwikipedia.org. For instance, conjugating peptides to targeting ligands can facilitate delivery to specific tissues or cells, a strategy explored for various therapeutic applications mdpi.com.
Neuropeptides are small proteinaceous molecules synthesized and secreted by neurons, acting as signaling messengers in the nervous system and peripheral organs nih.gov. They are implicated in a vast array of physiological functions, including mood regulation, pain perception, appetite control, and neuroprotection nih.govmdpi.comimrpress.com. The development of neuropeptide analogs is crucial for dissecting their complex mechanisms of action, improving their stability against enzymatic degradation, and enhancing their ability to cross biological barriers like the blood-brain barrier nih.govmdpi.com. Analogs are designed to retain or modify the binding affinity to specific receptors, thereby modulating downstream signaling pathways and potentially leading to therapeutic benefits wikipedia.orgnih.govmdpi.com. A compound like Pyr-His-Pro-Tyramine can be viewed as a conceptual bridge, linking the established domain of neuropeptide signaling (via the Pyr-His-Pro sequence) with the distinct actions of biogenic amines.
Overview of Related Research Fields (e.g., Thyrotropin-Releasing Hormone (TRH) Analogs, Trace Amine Research)
The study of this compound analogs is closely aligned with research in two primary areas: Thyrotropin-Releasing Hormone (TRH) and its analogs, and the broader field of trace amine research.
Thyrotropin-Releasing Hormone (TRH) Analogs
Thyrotropin-Releasing Hormone (TRH) is a tripeptide amide (pGlu-His-Pro-NH2) that originates from the hypothalamus and plays a key role in regulating the thyroid axis mdpi.comimrpress.com. Beyond its endocrine function, TRH is widely distributed in the brain and acts as a neuromodulator, influencing behaviors such as feeding, arousal, anxiety, and locomotion mdpi.comimrpress.com. It also exhibits neurotrophic and neuroprotective properties, suggesting potential applications in neurodegenerative diseases and mood disorders mdpi.com.
However, the therapeutic utility of TRH is limited by its poor permeability across the blood-brain barrier and rapid degradation in serum mdpi.com. Consequently, researchers have synthesized and investigated numerous TRH analogs to overcome these limitations and enhance its therapeutic potential mdpi.comnih.govnih.govresearchgate.net. These analogs have been explored for their ability to stimulate breathing, exert CNS effects like anticataleptic activity, and modulate neurotransmitter systems mdpi.comnih.govresearchgate.net. Modifications to the TRH structure, such as amino acid substitutions or alterations at the termini, have yielded analogs with improved potency or altered pharmacological profiles nih.govnih.gov.
Table 1: Selected TRH Analogs and Their Researched Biological Activities
| Analog Name | Key Structural Modification/Feature | Primary Research Area/Observed Effect |
| Taltirelin | TRH analog | Respiratory stimulation, CNS effects |
| RGH 2202 | pAad-Leu-Pro-NH2 (Pyro-2-aminoadipic acid substitution) | High CNS activity, anticataleptic effect |
| TA-0910 | TRH analog | Potent CNS effects, enhanced potency over TRH |
| MK-771 | TRH analog | Receptor binding affinity studies |
| CG3703 | TRH analog | Receptor binding affinity studies |
| RX77368 | TRH analog | Receptor binding affinity studies |
Trace Amine Research
Trace amines are a group of endogenous amines, including tyramine (B21549), β-phenylethylamine, and tryptamine, found at low concentrations in both the central nervous system and peripheral tissues encyclopedia.pubfrontiersin.org. They are derived from the metabolism of amino acids encyclopedia.pubwikipedia.org. Tyramine, specifically, is derived from tyrosine and acts as a catecholamine-releasing agent, exerting sympathomimetic effects encyclopedia.pubwikipedia.org. It can also indirectly enhance the action of monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) wikipedia.org.
Trace amines are increasingly recognized for their roles in neuromodulation and neurotransmission, often through interaction with trace amine-associated receptors (TAARs), particularly TAAR1 frontiersin.orgwikipedia.orgresearchgate.net. Research has linked trace amines to various physiological processes, including mood regulation, feeding behavior, and even responses to psychostimulant drugs encyclopedia.pubfrontiersin.orgnih.gov. While tyramine does not readily cross the blood-brain barrier, its peripheral actions and interactions with TAARs in various tissues are subjects of ongoing investigation encyclopedia.pubwikipedia.orgresearchgate.net.
Table 2: Key Trace Amines and Their Biological Significance
| Trace Amine | Precursor Amino Acid | Key Biological Role/Mechanism | Associated Receptors/Pathways |
| Tyramine | Tyrosine | Catecholamine releasing agent, sympathomimetic effects, neuromodulation, enhancer of monoamine neurotransmitter action | TAAR1, adrenergic receptors |
| β-phenylethylamine | Phenylalanine | Neuromodulator, potential CNS activity, agonist for TAARs | TAARs (especially TAAR1) |
| Octopamine | Tyrosine | Neurotransmitter in invertebrates, neuromodulator in vertebrates | Adrenergic-like receptors, TAARs |
| Tryptamine | Tryptophan | Neuromodulator, potential role in CNS signaling | TAARs, serotonin receptors |
The conceptual framework of this compound analogs allows for the exploration of how combining a TRH-like peptide core with a trace amine like tyramine might yield novel pharmacological profiles. Such research could uncover new mechanisms of action or therapeutic applications by integrating the signaling cascades associated with both neuropeptides and trace amines.
Structure
3D Structure
Properties
CAS No. |
107810-10-6 |
|---|---|
Molecular Formula |
C24H30N6O5 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[2-(4-hydroxyphenyl)ethyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N6O5/c31-17-5-3-15(4-6-17)9-11-30-10-1-2-20(30)24(35)29-23(34)19(12-16-13-25-14-26-16)28-22(33)18-7-8-21(32)27-18/h3-6,13-14,16,18-20,31H,1-2,7-12H2,(H,27,32)(H,28,33)(H,29,34,35)/t16?,18-,19-,20-/m0/s1 |
InChI Key |
MYHAKKNGRRKYTF-DMSDIXQISA-N |
SMILES |
C1CC(N(C1)CCC2=CC=C(C=C2)O)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4 |
Isomeric SMILES |
C1C[C@H](N(C1)CCC2=CC=C(C=C2)O)C(=O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=C(C=C2)O)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4 |
Synonyms |
Pyr-His-Pro-tyramine pyroglutamyl-histidyl-proline-tyramine |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization
Methodologies for Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis, Solution-Phase Synthesis)
The synthesis of the Pyr-His-Pro peptide sequence, a component of Pyr-His-Pro-Tyramine, can be achieved through established peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely adopted technique for synthesizing peptides due to its efficiency and amenability to automation. The process involves sequentially coupling protected amino acids to a growing peptide chain anchored to an insoluble polymeric resin. For Pyr-His-Pro, this typically involves:
Resin Selection: Various resins, such as Wang resin or Rink amide resin, can be used depending on whether a free C-terminus or an amide C-terminus is desired.
Protecting Group Strategies: The Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies are commonly employed. Fmoc chemistry, utilizing base-labile Fmoc protection for the N-terminus and acid-labile side-chain protecting groups (e.g., tBu, Trt), is prevalent due to its milder deprotection conditions. sigmaaldrich.compeptide.combeilstein-journals.org
Amino Acid Coupling: Protected amino acids are activated using coupling reagents like HBTU, HATU, DIC/HOBt, or EDC/NHS to form amide bonds. peptide.com Special attention may be required for proline residues, which can sometimes necessitate double coupling to ensure efficient chain elongation. biotage.com
Pyroglutamic Acid (Pyr) Incorporation: The N-terminal pyroglutamic acid residue can be incorporated in several ways:
Direct coupling of pre-formed Fmoc-pGlu-OH. thieme-connect.de
Formation from Fmoc-Gln-OH (glutamine) or Fmoc-Glu-OH (glutamic acid) through cyclization, which can occur spontaneously or be induced during synthesis or cleavage. sigmaaldrich.comthieme-connect.de This cyclization involves the N-terminal amine attacking the side-chain carbonyl of glutamine or glutamic acid. sigmaaldrich.com
Cleavage and Deprotection: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using strong acidic cocktails (e.g., trifluoroacetic acid). sigmaaldrich.combeilstein-journals.org
Solution-Phase Peptide Synthesis (LPPS): LPPS involves carrying out all reactions in solution, requiring isolation and purification of each intermediate peptide fragment. While more labor-intensive, it can be advantageous for large-scale synthesis or for preparing specific peptide fragments that might be difficult to synthesize via SPPS. beilstein-journals.orgekb.eg The synthesis of the tripeptide Pyr-His-Pro amide, a component of Thyrotropin-Releasing Hormone (TRH), has been well-documented using classical solution-phase methods. researchgate.netcas.czresearchgate.netacs.org This approach typically involves coupling protected amino acids or dipeptides sequentially, with careful purification at each step.
Table 1: Comparison of Peptide Synthesis Methodologies
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Support | Insoluble polymeric resin | Soluble in reaction solvents |
| Efficiency | High, suitable for automation and library synthesis | Can be labor-intensive; requires isolation of intermediates |
| Purification | Final product purification; intermediates are not isolated | Purification of each intermediate and final product |
| Scale | Typically milligrams to grams; scalable with specialized equipment | Scalable from milligrams to kilograms |
| Pyr-His-Pro | Widely used, direct coupling of Fmoc-pGlu-OH or cyclization of Gln | Classical methods for TRH synthesis, well-established protocols |
| Common Strategy | Fmoc/tBu | Boc/Bzl or Fmoc/tBu |
Strategies for Tyramine (B21549) Conjugation and Linker Chemistry
Conjugating the Pyr-His-Pro peptide to tyramine involves forming a stable chemical linkage between the two molecules. Tyramine possesses two primary functional groups amenable to conjugation: a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group.
Conjugation Strategies:
Amine Conjugation: The primary amine group of tyramine can readily react with the C-terminal carboxyl group of the peptide or with activated carboxyl groups on side chains (e.g., Asp, Glu) of the peptide. This typically forms a robust amide bond. researchgate.netmdpi.comfraunhofer.de Conversely, if the peptide has a terminal amine (e.g., N-terminal amine or a lysine (B10760008) side chain), it can react with an activated carboxyl group on a tyramine derivative.
Phenol Conjugation: The phenolic hydroxyl group of tyramine can also be utilized. Tyrosinase-mediated oxidation of tyrosine residues in peptides or tyramine itself can generate reactive o-quinones that can then react with nucleophilic groups, such as the phenolic hydroxyl of tyramine or the thiol of cysteine residues. fraunhofer.denih.goviris-biotech.deresearchgate.netacs.org This enzymatic approach offers mild reaction conditions.
Bioorthogonal Click Chemistry: Modern conjugation strategies include bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods require the introduction of azide (B81097) or alkyne functionalities onto either the peptide or tyramine. nih.gov
Amide Linkers: These are formed through standard peptide coupling chemistry and are generally stable. They can be direct linkages or incorporate spacer units. researchgate.netmdpi.comfraunhofer.de
Ester Linkers: Offer an alternative, potentially cleavable linkage. mdpi.com
Dipeptide Linkers: Sequences like Val-Cit are designed to be cleaved by intracellular proteases (e.g., cathepsin B), facilitating targeted release of the payload. mdpi.comfrontiersin.org
Disulfide Linkers: Provide stability in circulation but are cleavable under reducing conditions, often found intracellularly. mdpi.commdpi.com
Enzymatically Cleavable Linkers: Linkers designed to be substrates for specific enzymes present in target tissues or cells. mdpi.comrsc.org
Table 2: Tyramine Conjugation Sites and Linkage Types
| Tyramine Functional Group | Conjugation Strategy | Common Linkage Type | Relevant Chemistry |
| Primary Amine (-NH₂) | Reaction with peptide's C-terminus or side-chain carboxyl | Amide | Carbodiimide chemistry (EDC/NHS), coupling reagents (HBTU, HATU) researchgate.netmdpi.comfraunhofer.de |
| Phenolic Hydroxyl (-OH) | Tyrosinase-mediated oxidation of phenol/tyrosine | C-C, C-O bonds | Enzymatic crosslinking (Tyrosinase, HRP) fraunhofer.denih.goviris-biotech.deresearchgate.netacs.org |
| Reaction with activated peptide carboxyl groups | Ester, Amide | Carbodiimide chemistry, coupling reagents | |
| Incorporated Functionalities | Azide or Alkyne groups | Triazole (Click) | CuAAC, SPAAC nih.gov |
Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the biological activity, selectivity, and pharmacokinetic properties of this compound conjugates. This involves systematically modifying different parts of the molecule and evaluating the impact on its function.
Strategies for Analog Synthesis:
Peptide Sequence Modification:
Amino Acid Substitution: Replacing individual amino acids in the Pyr-His-Pro sequence with other natural or unnatural amino acids can alter binding affinity, receptor interaction, and metabolic stability. For example, substitutions at the histidine or proline positions could be explored. nih.govfrontiersin.orgtandfonline.commdpi.comuit.no
N-terminal Modification: Altering the pyroglutamic acid residue or introducing different N-terminal modifications can influence peptide stability and receptor recognition. sigmaaldrich.comthieme-connect.de
Tyramine Moiety Modification:
Aromatic Ring Substitution: Introducing substituents on the phenyl ring of tyramine can modulate its electronic properties and interactions with biological targets. acs.orgresearchgate.net
Side Chain Alteration: Modifying the ethylamine (B1201723) side chain of tyramine can affect its pharmacokinetics and binding characteristics.
Linker Modification:
Linker Length and Flexibility: Varying the length and flexibility of the linker connecting the peptide and tyramine can impact the spatial orientation and accessibility of both components, influencing binding and activity. mdpi.comrsc.orgacs.org
Cleavable vs. Non-Cleavable Linkers: Designing linkers that are stable in circulation but cleavable at the target site (e.g., enzyme-labile linkers) is crucial for targeted drug delivery. mdpi.comfrontiersin.orgrsc.orgacs.org
Synthesis of Analogs: The synthesis of these analogs typically employs the same SPPS and conjugation methodologies described previously. Combinatorial chemistry approaches can be used to generate libraries of derivatives, allowing for high-throughput screening. nih.govfrontiersin.orgacs.org
Table 3: Common SAR Modification Strategies for Peptide-Tyramine Conjugates
| Molecular Component | Type of Modification | Rationale for Modification |
| Peptide Sequence | Amino acid substitution (natural/unnatural) | Alter binding affinity, receptor specificity, proteolytic stability, conformation. nih.govfrontiersin.orgtandfonline.commdpi.comuit.no |
| N-terminal modification (e.g., different acyl groups, cyclization) | Enhance stability, modulate recognition. sigmaaldrich.comthieme-connect.de | |
| Tyramine Moiety | Aromatic ring substitution (e.g., halogens, methoxy (B1213986) groups) | Modulate electronic properties, lipophilicity, target interactions. acs.orgresearchgate.net |
| Side chain modification (e.g., alkyl chain length, functionalization) | Affect pharmacokinetics, binding interactions. | |
| Linker | Length and flexibility adjustment | Optimize spatial arrangement of peptide and tyramine for target binding. mdpi.comrsc.orgacs.org |
| Chemical nature (e.g., amide, ester, disulfide, dipeptide, click chemistry) | Control stability, release mechanism (cleavable vs. non-cleavable), and conjugation efficiency. mdpi.comnih.govfrontiersin.orgrsc.orgacs.org |
By systematically exploring these synthetic strategies and derivatization approaches, researchers can fine-tune the properties of this compound conjugates to achieve desired biological outcomes.
Molecular Interactions and Receptor Binding Profiling
Investigation of Target Receptors and Binding Affinities
The unique structure of Pyr-his-pro-tyramine, combining a peptide and a trace amine, suggests a potential for a dual or hybrid pharmacological profile, possibly interacting with receptors for both TRH and tyramine (B21549).
The peptide component of this compound is structurally analogous to Thyrotropin-Releasing Hormone (TRH). TRH is a tripeptide hormone that exerts its effects by binding to specific G-protein coupled receptors known as Thyrotropin-Releasing Hormone Receptors (TRHRs). wikipedia.orgwikipedia.org There are three identified subtypes of TRHR: TRH-R1, TRH-R2, and TRH-R3, with TRH-R1 being the only type found in humans. nih.govfrontiersin.org
Activation of TRHR, which is primarily coupled to Gαq/11 proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC). wikipedia.orgfrontiersin.org This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C. wikipedia.org This pathway is crucial for the physiological actions of TRH, such as the stimulation of thyroid-stimulating hormone (TSH) and prolactin release from the anterior pituitary. wikipedia.orgnih.gov
Given the structural similarity, the Pyr-his-pro moiety of this compound could potentially target and bind to TRHRs. The affinity of this binding would be a critical determinant of its biological activity at these receptors.
The tyramine component of the compound is a well-known trace amine that interacts with a specific family of GPCRs called Trace Amine-Associated Receptors (TAARs). nih.govnih.gov Tyramine exhibits a high affinity for TAAR1 and TAAR2. nih.govnih.gov The discovery of TAARs has shed light on a novel aminergic system, suggesting that trace amines like tyramine may act as neuromodulators through direct receptor binding, in addition to their classical role in displacing other monoamines. wikipedia.orgnih.gov
Tyramine acts as a full agonist at the human TAAR1 receptor. wikipedia.org The activation of TAAR1 is coupled to the stimulation of adenylyl cyclase and the production of cAMP. nih.gov In addition to direct receptor activation, tyramine is also known to act as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org
Computational studies have explored the binding of tyramine to human TAAR1 and TAAR6, identifying potential binding sites. For instance, tyramine is predicted to bind to two sites on TAAR6. mdpi.com The potency of tyramine at TAAR1 has been quantified in various studies, with EC50 values for cAMP production in the nanomolar range. nih.gov
Table 1: Binding Affinity of Tyramine to Trace Amine-Associated Receptors
| Receptor | Species | Assay Type | Ligand | Affinity (EC50/Ki) |
| TAAR1 | Human | cAMP Production | Tyramine | ~214 nM (EC50) |
| TAAR1 | Rat | cAMP Production | Tyramine | ~69 nM (EC50) |
| TAAR1 | Mouse | [3H]Tyramine Displacement | Tyramine | Potent displacement |
This table is based on data for tyramine and is intended to suggest the potential interactions of the tyramine moiety of this compound.
Beyond TAARs, tyramine has been shown to interact with other molecular targets. High-affinity binding sites for [3H]-tyramine have been identified in the central nervous system, particularly in dopamine-rich regions. nih.gov Evidence suggests that this binding is associated with the dopamine transporter on synaptic vesicles. nih.gov This interaction is distinct from the cocaine-sensitive dopamine transporter at the plasma membrane. nih.gov
The tyramine moiety of this compound could therefore potentially interact with these vesicular transport systems, influencing the storage and release of dopamine.
Ligand-Receptor Kinetic and Thermodynamic Characterization
Detailed kinetic and thermodynamic data for the binding of this compound to its potential receptors are not available. For the individual components, the interaction of TRH with its receptor is known to be a non-cooperative binding event, with a significant portion of the bound hormone being readily dissociable. oup.com The kinetics of tyramine binding to TAARs and other sites have been less extensively characterized in terms of association and dissociation rates.
Competition Binding Assays with Known Ligands
Competition binding assays are crucial for determining the specificity and affinity of a ligand for a particular receptor. While no such studies have been published for this compound, we can infer potential competitive interactions from studies on its components.
For the TRH receptor, the Pyr-his-pro moiety would be expected to compete with TRH and its analogs.
For the tyramine-related targets, competition would be expected with other trace amines and ligands that bind to TAARs and the vesicular monoamine transporter. For example, in studies with [3H]-tyramine, dopamine was shown to displace its binding, indicating a shared binding site. nih.gov Furthermore, reserpine, a known inhibitor of vesicular monoamine transport, also shows high affinity for the [3H]-tyramine binding site. nih.gov Radioimmunoassays for tyramine have also been developed, which rely on the competitive binding of tyramine and a radiolabeled tracer to a specific antibody. nih.gov
Cellular Signaling Pathways and Mechanistic Investigations
Intracellular Signal Transduction Pathways (e.g., cAMP, Calcium Mobilization, MAPK Cascades)
Direct studies detailing the effects of Pyr-his-pro-tyramine on intracellular signal transduction pathways such as cAMP, calcium mobilization, or MAPK cascades have not been identified in the available literature. However, insights can be drawn from research on related compounds.
As a TRH analog, this compound may interact with TRH receptors, which are G-protein coupled receptors (GPCRs) known to modulate these pathways. nih.gov For instance, a different pyroglutamyl-histidyl peptide, pyroGlu-His-Gly (pEHG), has been shown to increase the intracellular concentration of the second messenger cAMP in non-tumorigenic colonic epithelial cells without affecting intracellular calcium levels. nih.gov This suggests that the Pyr-His-Pro portion of the molecule could potentially engage with signaling cascades that modulate cAMP.
Furthermore, the histamine (B1213489) component of the peptide's backbone is relevant, as histamine itself is a well-known mediator that acts through GPCRs to mobilize calcium from intracellular stores via the PLC/IP3 pathway. nih.gov The involvement of mitogen-activated protein kinase (MAPK) cascades is a common downstream effect of GPCR activation, but specific links to this compound are not established. nih.gov
Modulation of Neurotransmitter Release and Metabolism
While the direct action of this compound on neurotransmitter systems is uncharacterized, the tyramine (B21549) component is well-documented as a modulator of catecholamine activity.
Influence on Catecholamine Release
Tyramine is known to act as a catecholamine-releasing agent. wikipedia.orgnih.gov It functions as an indirect sympathomimetic, precipitating the release of stored monoamines like norepinephrine (B1679862), epinephrine, and dopamine (B1211576) from pre-synaptic vesicles. wikipedia.orgnih.gov This action is thought to be responsible for the "tyramine pressor response," a significant increase in blood pressure caused by vasoconstriction and an elevated heart rate. wikipedia.org In a study on conscious rats, tyramine was shown to cause a dose-dependent release of catecholamines, which in turn had an inhibitory effect on renin secretion. nih.gov This effect was mediated by alpha-adrenoceptors and originated from renal sympathetic nerve endings. nih.gov
Interactions with Monoamine Oxidase (MAO) Activity
Tyramine is physiologically metabolized by monoamine oxidases (MAO), particularly MAO-A. wikipedia.orgnih.gov The interaction between tyramine and MAO inhibitors (MAOIs) is clinically significant. MAOIs are a class of antidepressants that work by blocking the MAO enzyme, thereby increasing the levels of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine in the brain. mayoclinic.orgyoutube.com By blocking this enzyme, MAOIs also prevent the breakdown of tyramine. mayoclinic.orgmayoclinic.org If an individual taking an MAOI consumes foods rich in tyramine, the accumulation of this amine can lead to a hypertensive crisis, a dangerously rapid and severe increase in blood pressure. wikipedia.orgnih.govgoodrx.com
| Compound/Factor | Interaction with Tyramine | Outcome |
| Monoamine Oxidase (MAO) | Metabolizes (breaks down) tyramine in the body. wikipedia.orgnih.gov | Normal regulation of tyramine levels. |
| MAO Inhibitors (MAOIs) | Block the MAO enzyme, preventing tyramine breakdown. mayoclinic.orgmayoclinic.org | Increased systemic levels of tyramine. |
| Tyramine-rich foods + MAOIs | High intake of tyramine cannot be metabolized. wikipedia.orggoodrx.com | Potential for dangerously high blood pressure (hypertensive crisis). wikipedia.org |
Effects on Ribonucleoprotein (RNP) Granule Dynamics and Translational Control
There is no available research on the effects of this compound on RNP granules or translational control. However, compelling evidence demonstrates that its tyramine component plays a significant role in these processes in Drosophila.
High-resolution imaging of intact Drosophila brains has shown that tyramine induces a reversible remodeling of somatic RNP granules. nih.govnih.gov This remodeling is characterized by the decondensation and release of granule-enriched RNA-binding proteins (RBPs) like Imp/ZBP1/IGF2BP and helicases such as Me31B/DDX-6/Rck. nih.govelifesciences.org This decondensation process is linked to the rapid and specific translational activation of mRNAs that are associated with these granules. nih.gov The signaling occurs through the tyramine receptor TyrR and involves the calcium-activated kinase CamkII. nih.gov This mechanism provides a clear link between a neuromodulatory signal (tyramine) and the dynamic regulation of gene expression at the translational level. nih.govresearchgate.net
| Process | Effect of Tyramine in Drosophila Neurons | Key Mediators |
| RNP Granule Structure | Induces reversible decondensation and remodeling. nih.govnih.gov | TyrR receptor, CamkII kinase. nih.gov |
| RNP Component Localization | Causes release of proteins (e.g., Imp, Me31B) into the cytoplasm. nih.govelifesciences.org | Not specified. |
| Translational Control | Leads to the translational activation of granule-associated mRNAs. nih.gov | Not specified. |
Investigation of Downstream Gene Expression and Protein Modulation
Specific investigations into how this compound modulates downstream gene and protein expression are absent from the current scientific literature. Research on its constituent, tyramine, has shown that it can alter gene expression profiles. A transcriptomic study on the HT29 human intestinal epithelial cell line revealed that tyramine had a more significant effect on the expression of genes involved in tumorigenesis than histamine or putrescine. nih.gov The study also suggested that tyramine might be genotoxic for intestinal cells at dietary concentrations, as it altered the expression of genes involved in the DNA damage response. nih.gov
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Biological Function and Physiological Relevance in Model Systems
Immunomodulatory Potential in Preclinical Models
No data are currently available from preclinical studies to assess the immunomodulatory potential of Pyr-his-pro-tyramine. Research is required to investigate its effects on various aspects of the immune system, including but not limited to:
Innate and Adaptive Immunity: Studies are needed to determine if this compound influences the function of innate immune cells such as macrophages, neutrophils, and dendritic cells, or adaptive immune cells like T and B lymphocytes.
Cytokine and Chemokine Profiles: It is unknown whether this compound modulates the production of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and chemokines that are critical for immune cell trafficking.
Signaling Pathways: The effect of this compound on key intracellular signaling pathways involved in immune regulation, such as NF-κB or JAK/STAT pathways, has not been investigated.
Further research is essential to elucidate any potential role for this compound as an immunomodulatory agent.
Structure Activity Relationship Sar and Ligand Design
Impact of Amino Acid Substitutions and Peptide Backbone Modifications
Modifications to the amino acid residues within the peptide backbone can significantly alter biological activity. For TRH analogs, substituting the pyroglutamic acid or modifying the histidine residue (e.g., alkylation at the N-1 position) has been shown to yield analogs with altered receptor selectivity and potency nih.govresearchgate.net. For instance, replacing pyroglutamic acid with pyro-2-aminoadipic acid (pAad) and substituting the histidine residue with an isopropyl group resulted in a selective agonist for the TRH receptor type 2 nih.gov.
Similarly, the proline residue's role in peptide conformation and stability is well-established in peptide chemistry. While direct modifications of the proline in Pyr-his-pro-tyramine are not detailed in the provided results, general principles of peptide backbone modifications, such as incorporating non-natural amino acids or altering peptide bonds, are known strategies to enhance stability or modulate activity in peptide-drug conjugates frontiersin.orgacs.orgnih.gov.
Development of Novel Analogs with Enhanced Specificity or Potency
The SAR data derived from modifications of TRH analogs provide a basis for designing novel compounds with improved properties. For example, TRH analogs with specific modifications at the pyroglutamic acid and histidine residues have demonstrated enhanced selectivity for TRH receptor subtypes nih.govresearchgate.net. The comparison of TRH with its analog 'Pyr-His-Pro-(tyramine)' (Analogue II) indicated that the latter was less potent in stimulating TSH release than TRH or another analog (Analogue I) where the C-terminal amide function was modified nih.gov. This suggests that while the tyramine (B21549) moiety can be incorporated, its specific contribution to potency compared to other modifications warrants detailed investigation.
The broader field of peptide-drug conjugates (PDCs) employs strategies such as incorporating non-natural amino acids or modifying peptide sequences to improve stability, bioavailability, and target specificity mdpi.comfrontiersin.orgacs.orgnih.gov. These principles can be applied to the design of this compound analogs, aiming to enhance their therapeutic potential by fine-tuning their interaction with specific biological targets.
Compound List:
this compound
Thyrotropin-releasing hormone (TRH)
Pyroglutamyl-histidyl-proline-tyramine
Pyroglutamic acid (pGlu)
Histidine (His)
Proline (Pro)
Tyramine
Pyro-2-aminoadipic acid (pAad)
N-1-methyl-histidine
N-1-isopropyl-histidine
Analytical Methodologies for Research Applications
Chromatographic Techniques for Detection and Quantification in Biological Matrices (e.g., HPLC-MS, GC-MS)
Chromatographic methods are fundamental for separating and quantifying Pyr-his-pro-tyramine from complex biological samples such as plasma, cerebrospinal fluid, or tissue homogenates. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for this purpose due to its high sensitivity and specificity for peptides.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method involves injecting a prepared sample extract onto an HPLC column, typically a reversed-phase column (e.g., C18), which separates molecules based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (often water with a small percentage of formic acid to improve protonation) and an organic component (like acetonitrile) is used to elute the peptide from the column. nih.govnih.gov The N-terminal pyroglutamyl residue imparts a distinct polarity that influences its retention time. nih.govresearchgate.net
Following chromatographic separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is the most common ionization source for peptides, as it is a "soft" technique that keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. researchgate.net For quantification, tandem mass spectrometry (MS/MS) is employed in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this setup, the mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the this compound parent ion, fragment it, and then monitor for a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional specificity and allows for accurate quantification even at very low concentrations in a complex matrix.
Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 60% B over 10 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Parent Ion (Q1) → Fragment Ion (Q3) (Hypothetical m/z) |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less commonly used for the direct analysis of peptides because they are generally non-volatile and thermally labile. However, it can be a viable method for analyzing components like tyramine (B21549) after hydrolysis of the peptide. For the intact molecule, derivatization would be required to increase its volatility and thermal stability. This multi-step process, involving hydrolysis and derivatization, makes GC-MS a more cumbersome and less direct method compared to HPLC-MS for this specific compound.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Circular Dichroism)
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS): As mentioned, mass spectrometry is crucial for both identification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the peptide's elemental composition by measuring its mass with very high accuracy. Tandem mass spectrometry (MS/MS) is used for sequencing. nih.gov Collision-induced dissociation (CID) of the parent ion generates a series of fragment ions (b- and y-ions) that correspond to cleavages along the peptide backbone. The presence of a proline residue often leads to a preferential cleavage at its N-terminal side, a phenomenon known as the "proline effect," which would produce a prominent fragment ion. wm.eduwm.eduresearchgate.net The fragmentation pattern allows for the confirmation of the amino acid sequence: Pyroglutamic acid -> Histidine -> Proline -> Tyramine.
Table 2: Hypothetical MS/MS Fragmentation Data for this compound
| Fragment Ion Type | Sequence Cleavage | Predicted m/z |
|---|---|---|
| b₁ | Pyr- | 112.04 |
| b₂ | Pyr-His- | 249.09 |
| b₃ | Pyr-His-Pro- | 346.15 |
| y₁ | -Tyramine | 138.09 |
| y₂ | -Pro-Tyramine | 235.14 |
| y₃ | -His-Pro-Tyramine | 372.19 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for confirming the detailed covalent structure and determining the three-dimensional conformation of the peptide in solution. rsc.org One-dimensional ¹H NMR can confirm the presence of all constituent parts by identifying the characteristic proton signals for the pyroglutamyl, histidine, proline, and tyramine residues. hmdb.caoptica.orgacs.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), establish proton-proton correlations within each residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for defining the peptide's preferred conformation.
Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light. nih.gov In the far-UV region (typically 190-250 nm), the CD spectrum is sensitive to the secondary structure of the peptide backbone. pnas.org For a short and potentially flexible peptide like this compound, CD spectroscopy can indicate whether it exists predominantly as a random coil or adopts a more ordered structure, such as a β-turn, in different solvent environments. subr.eduproquest.com This information is valuable for understanding its structure-activity relationships.
Radioligand Binding Assays and Autoradiography for Receptor Localization
To investigate the interaction of this compound with potential biological targets, radioligand-based techniques are the gold standard. nih.govgiffordbioscience.comcreative-bioarray.com These methods require a radiolabeled version of the peptide, for example, [³H]this compound or [¹²⁵I]this compound (if iodination of the tyrosine ring is possible without losing affinity).
Radioligand Binding Assays: These assays measure the affinity of the ligand for a specific receptor in tissues or cells. revvity.com
Saturation Assays: In these experiments, increasing concentrations of the radiolabeled peptide are incubated with a preparation of membranes from a tissue or cell line known to express the target receptor. The amount of binding is measured, allowing for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. giffordbioscience.com
Competition Assays: These assays are used to determine the affinity of the unlabeled this compound. A fixed concentration of a known radioligand for the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test peptide. The ability of this compound to displace the radioligand is measured, and its inhibitory constant (Ki) is calculated from its IC50 value (the concentration that displaces 50% of the radioligand). creative-bioarray.com
Table 3: Example Design of a Competition Radioligand Binding Assay
| Component | Condition |
|---|---|
| Biological Preparation | Tissue homogenate or cell membranes expressing target receptor |
| Radioligand | Specific [³H] or [¹²⁵I]-labeled ligand for the target receptor (at a concentration near its Kd) |
| Competitor | Unlabeled this compound (concentrations ranging from 10⁻¹² M to 10⁻⁵ M) |
| Incubation | Specified time and temperature to reach equilibrium (e.g., 60 min at 25°C) |
| Separation | Rapid filtration to separate bound from free radioligand |
| Detection | Liquid scintillation counting to quantify bound radioactivity |
| Data Analysis | Non-linear regression to determine IC₅₀ and calculate Kᵢ |
Autoradiography: Autoradiography is a powerful imaging technique used to visualize the anatomical distribution of receptors within a tissue. jove.comnih.gov Unfixed, frozen tissue sections (e.g., from the brain) are incubated with the radiolabeled this compound. acs.orgnih.gov After washing away unbound ligand, the sections are apposed to a radiation-sensitive film or a phosphor imaging plate. The resulting image reveals the precise location and density of binding sites. By performing competition studies on adjacent tissue sections with specific pharmacological agents, the specificity of this binding can be confirmed. This technique provides crucial information on which cells or brain regions the peptide may act upon. researchgate.net
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are fundamental tools for investigating how a ligand, such as Pyr-his-pro-tyramine, might interact with a biological target, typically a protein receptor. These methods can predict the binding pose, affinity, and stability of the ligand-receptor complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, a key target of interest would be the thyrotropin-releasing hormone (TRH) receptor, given the structural similarity of the N-terminal tripeptide to TRH. Docking studies would involve preparing a 3D model of this compound and a model of the target receptor. The output would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and receptor residues, would be identified. For instance, the tyramine (B21549) moiety might engage in pi-stacking interactions within a hydrophobic pocket of the receptor, while the pyroglutamyl, histidyl, and prolyl residues could form crucial hydrogen bonds. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. An MD simulation would treat the complex as a system of atoms subject to a set of physical laws and a force field that describes the interatomic forces. The simulation would track the movements of all atoms over a period of nanoseconds to microseconds, providing a detailed picture of the complex's flexibility, conformational changes, and the stability of the interactions predicted by docking. nih.gov Analysis of the MD trajectory can reveal important information about the allosteric effects of binding and the role of solvent molecules.
Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Putative Receptor
| Parameter | Description | Illustrative Value/Finding |
|---|---|---|
| Binding Affinity (Docking Score) | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -9.5 kcal/mol |
| Key Interacting Residues | Amino acid residues in the receptor's binding pocket that form significant interactions with the ligand. | Hydrogen bonds with Asn120, Gln155; Pi-stacking with Phe210 |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and receptor over the course of an MD simulation, indicating stability. | 1.5 Å (stable complex) |
| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity calculated from the MD simulation trajectory. | -45.2 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would typically be part of a broader investigation of a library of related peptides to understand which structural features are most important for a particular biological effect, such as receptor binding or enzymatic inhibition.
A QSAR model is built by first calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com Once a predictive QSAR model is developed and validated, it can be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For example, a QSAR model might reveal that increasing the hydrophobicity of the C-terminal moiety enhances activity, while modifications to the pyroglutamyl ring are detrimental.
Table 2: Example of a QSAR Model for a Series of this compound Analogs
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Positive (higher lipophilicity correlates with higher activity) |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity. | Negative (lower polarity correlates with higher activity) |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Negative (fewer donors correlate with higher activity) |
| Molecular Weight | The mass of the molecule. | No significant correlation |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt in solution. This is crucial because only a specific conformation, the "bioactive conformation," may be able to bind to the target receptor.
Computational methods for conformational analysis include systematic or random searches of the molecule's conformational space, often coupled with energy minimization to identify stable structures. The results of a conformational analysis can be visualized as a Ramachandran plot for the peptide backbone or as an energy landscape map, which plots the energy of the molecule as a function of its key dihedral angles. nih.gov These studies can reveal the intrinsic conformational preferences of the peptide, such as the propensity to form specific types of turns or extended structures, which can be influenced by the presence of the pyroglutamyl and proline residues. nih.govnih.gov
Table 3: Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (Phi/Psi) | Description |
|---|---|---|---|
| 1 (Global Minimum) | 0.0 | His: -60°/-45°; Pro: -60°/140° | Compact, folded structure with a beta-turn |
| 2 | 1.2 | His: -120°/110°; Pro: -60°/135° | More extended conformation |
| 3 | 2.5 | His: -75°/150°; Pro: -60°/145° | Alternative folded structure |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design
Before a compound can be considered for further development, it is essential to assess its drug-like properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use computational models to estimate these properties based on the molecule's structure, providing an early indication of its potential pharmacokinetic profile. nih.govpepdd.com
Table 4: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Implication for Research Design |
|---|---|---|
| Oral Bioavailability | Low (<5%) | Suggests non-oral routes of administration may be necessary. |
| Blood-Brain Barrier Permeability | Low | May limit its potential for centrally-mediated effects unless modified. |
| Plasma Protein Binding | Moderate (60-80%) | Will influence the free concentration of the compound. |
| Metabolic Stability (in plasma) | Low to Moderate | Suggests a potentially short half-life; analogs with improved stability may be needed. |
Future Research Directions and Potential Applications
Development as a Pharmacological Probe or Research Tool
The development of Pyr-his-pro-tyramine as a pharmacological probe holds considerable promise for elucidating complex biological processes. Pharmacological probes are essential for identifying and validating new drug targets, and the specific chemical structure of this compound makes it an ideal candidate for such applications.
Future research in this area would likely focus on:
Receptor Binding Assays : To identify the specific receptors or cellular components with which this compound interacts. This could involve screening against a panel of known receptors, particularly those for neuropeptides and trace amines, given the tyramine (B21549) component of the molecule.
Fluorescent Labeling : The synthesis of fluorescently tagged versions of this compound would enable researchers to visualize its distribution within cells and tissues, providing insights into its uptake, trafficking, and localization.
Affinity Chromatography : Immobilizing this compound on a solid support could be used to isolate and identify its binding partners from cell lysates, a crucial step in understanding its mechanism of action.
Peptides are increasingly being used as delivery scaffolds for therapeutic agents and probes due to their ease of synthesis, biocompatibility, and high uptake in cells. nih.gov The modular nature of peptide synthesis would allow for the straightforward adaptation of this compound for various research applications. nih.gov
Investigation of Novel Biological Pathways and Interactions
A primary goal of future research on this compound will be to uncover the novel biological pathways it may modulate. Bioactive peptides can influence a wide array of physiological processes, from neurotransmission to hormone regulation. mdpi.com Given its resemblance to TRH-like peptides, this compound could potentially be involved in neuroendocrine signaling. copewithcytokines.deresearchgate.net
Key research questions to be addressed include:
Does this compound act as a neurotransmitter, neuromodulator, or neurohormone?
What are the downstream effects of its interaction with its cellular targets?
Does it influence known signaling cascades, such as those involving G-protein coupled receptors (GPCRs)?
The investigation of TRH-like peptides has revealed their involvement in a variety of biological functions beyond the regulation of thyrotropin, including neuroprotective and antidepressant effects. copewithcytokines.deresearchgate.net Similarly, this compound may unveil previously unknown biological pathways.
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
To gain a comprehensive understanding of the biological role of this compound, its study must be integrated with advanced omics technologies. Proteomics and metabolomics can provide a global view of the changes in protein and metabolite levels in response to the compound, offering a detailed picture of its physiological effects. tandfonline.com
Table 1: Potential Omics Approaches for this compound Research
| Omics Technology | Application in this compound Research | Expected Outcomes |
|---|---|---|
| Proteomics | Identification of proteins that are differentially expressed or post-translationally modified in the presence of this compound. | Elucidation of the signaling pathways and cellular processes affected by the compound. |
| Peptidomics | Analysis of the endogenous peptide profile to see if this compound influences the processing or levels of other neuropeptides. | Understanding the broader impact on the peptidome and potential peptide-peptide interactions. |
| Metabolomics | Profiling of small molecule metabolites to assess the metabolic consequences of this compound administration. | Identification of metabolic pathways modulated by the compound and potential biomarkers of its activity. |
The field of peptidomics, which is a sub-discipline of proteomics, is particularly relevant as it focuses on the large-scale study of peptides and can be used to discover novel bioactive peptides and signaling pathways. tandfonline.comacs.org These technologies will be instrumental in constructing a detailed molecular portrait of this compound's function.
Exploration in Rare Disease Models or Uncharted Biological Systems
The exploration of this compound in the context of rare diseases or less-studied biological systems presents an exciting frontier. Many rare diseases have a genetic basis that affects specific molecular pathways, and novel compounds like this compound could offer new therapeutic avenues. ambiopharm.com
Neuropeptides and their analogs are being investigated for a range of neurological disorders, including neurodegenerative diseases. nih.govresearchgate.net Given the potential neuroactivity of this compound, it could be evaluated in models of rare neurological conditions where current treatments are lacking. For instance, alterations in the levels of certain neuropeptides have been observed in conditions like Huntington's disease and Alzheimer's disease. nih.gov
Future studies could involve:
Screening this compound for therapeutic effects in cell or animal models of rare genetic disorders.
Investigating its role in biological systems that have not been extensively studied, potentially revealing new physiological principles.
The development of peptide-based therapeutics for rare diseases is an active area of research, with several peptide drugs already approved for such indications. ambiopharm.com
Q & A
Q. What are the established analytical methods for identifying and quantifying Pyr-His-Pro-Tyramine in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for peptide detection. Protocols involve derivatization to enhance ionization efficiency, with internal standards (e.g., isotopically labeled analogs) to correct for matrix effects . For tissue samples, homogenization followed by solid-phase extraction (SPE) is recommended to isolate the compound from interfering biomolecules .
Q. How can researchers design in vitro experiments to assess this compound’s interaction with trace amine-associated receptors (TAARs)?
Methodological Answer: Use transfected HEK293 cells expressing human TAAR1 or TAAR4. Apply dose-response curves (0.1–100 µM) of this compound and measure intracellular cAMP levels via ELISA. Include negative controls (wild-type HEK293 cells) and positive controls (e.g., tyramine or β-phenylethylamine) to validate receptor activation .
Q. What ethical considerations are critical when conducting human studies involving this compound?
Methodological Answer: Obtain approval from an institutional review board (IRB) with documentation of informed consent, especially for dietary interventions or biomarker analyses. Ensure anonymization of participant data and adhere to GDPR or HIPAA guidelines for data storage. Include a conflict-of-interest statement if collaborating with industry partners .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroprotective vs. neurotoxic effects be resolved?
Methodological Answer: Perform meta-analysis of existing studies, stratifying by model systems (e.g., primary neurons vs. cell lines) and dosage ranges. Use multivariate regression to identify confounding variables (e.g., oxidative stress markers). Follow up with in vivo experiments using knockout mouse models (e.g., TAAR1⁻/⁻) to isolate receptor-specific pathways .
Q. What experimental strategies optimize the synthesis of this compound for high purity and yield?
Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Optimize coupling steps using HOBt/DIC activation and monitor reaction progress via HPLC. For scale-up, transition to solution-phase synthesis with Pd/C catalytic hydrogenation for deprotection, ensuring inert atmosphere to prevent oxidation .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?
Methodological Answer: Conduct comparative studies using radiolabeled (³H or ¹⁴C) this compound. In rats, measure bioavailability via jugular vein cannulation and compare with in vitro hepatic microsomal stability assays. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in metabolism and tissue distribution .
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in longitudinal studies?
Methodological Answer: Use mixed-effects models to account for inter-individual variability and repeated measures. For non-linear responses, apply Bayesian hierarchical models or segmented regression. Validate assumptions with residual plots and sensitivity analyses .
Data Contradiction and Validation
Q. How can researchers validate conflicting hypotheses about this compound’s role in modulating dopamine signaling?
Methodological Answer: Combine optogenetic stimulation in rodent striatum with microdialysis to measure real-time dopamine release post-Pyr-His-Pro-Tyramine administration. Cross-validate findings using CRISPR-edited neuronal cultures lacking TAAR1 or DAT (dopamine transporter) .
Q. What protocols ensure reproducibility in measuring this compound’s enzymatic stability?
Methodological Answer: Standardize incubation conditions (pH 7.4, 37°C) with human serum or purified enzymes (e.g., dipeptidyl peptidase-IV). Use triplicate samples and include protease inhibitors as negative controls. Report degradation half-life (t½) with confidence intervals to address variability .
Experimental Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?
Methodological Answer:
- Feasibility: Pilot studies to confirm LC-MS/MS detection limits in target matrices (e.g., cerebrospinal fluid).
- Novelty: Investigate unexplored pathways (e.g., cross-talk with gut microbiota).
- Ethical: IRB-approved protocols for vulnerable populations (e.g., Parkinson’s disease patients).
- Relevance: Link findings to clinical applications (e.g., biomarker for neuroinflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
